molecular formula C20H26N2O2 B261408 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide

Cat. No. B261408
M. Wt: 326.4 g/mol
InChI Key: VYERVNOAIIGACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways involved in immune system regulation.

Scientific Research Applications

BMS-986165 has been the subject of extensive scientific research due to its potential therapeutic applications. 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide has been implicated in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. BMS-986165 has shown promise as a treatment for these conditions by selectively inhibiting 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide and reducing the activity of the immune system.

Mechanism of Action

BMS-986165 selectively inhibits 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, which is involved in the signaling pathways that regulate the immune system. By inhibiting 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, BMS-986165 reduces the activity of the immune system and can alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
BMS-986165 has been shown to reduce the activity of the immune system in preclinical studies, which suggests that it may be effective in treating autoimmune diseases. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

BMS-986165 is a selective inhibitor of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, which makes it a valuable tool for studying the role of this enzyme in the immune system. However, like all chemical compounds, BMS-986165 has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when conducting lab experiments.

Future Directions

There are several future directions for research on BMS-986165. One area of focus is the development of more potent and selective inhibitors of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide. Another area of research is the identification of biomarkers that can be used to predict the response to BMS-986165 in patients with autoimmune diseases. Additionally, the safety and efficacy of BMS-986165 need to be evaluated in clinical trials to determine its potential as a treatment for autoimmune diseases.

Synthesis Methods

The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 2-chloro-4-nitrophenol with benzylamine to form 2-(benzylamino)-4-nitrophenol. This intermediate is then reacted with 4-(tert-butoxycarbonylamino)phenylboronic acid to form 2-(benzylamino)-4-(4-(tert-butoxycarbonylamino)phenyl)phenol. The final step in the synthesis involves the reaction of this intermediate with tert-butyl acetate to form BMS-986165.

properties

Product Name

2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-[(benzylamino)methyl]phenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)22-19(23)15-24-18-11-9-17(10-12-18)14-21-13-16-7-5-4-6-8-16/h4-12,21H,13-15H2,1-3H3,(H,22,23)

InChI Key

VYERVNOAIIGACF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

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